molecular formula C13H20Cl2N2 B2589385 Stobadine dihydrochloride CAS No. 94452-31-0

Stobadine dihydrochloride

Cat. No.: B2589385
CAS No.: 94452-31-0
M. Wt: 275.22
InChI Key: XWLFAMANDIWUKH-JBUFHSOLSA-N
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Description

Stobadine dihydrochloride is a well-known antioxidant and free radical scavenger . It has the potential to protect various tissues against oxidative stress . It is also used as a neuroprotectant .


Synthesis Analysis

Based on stobadine, a series of new stobadine derivatives were developed with improved pharmacodynamic and toxicity profiles . The stobadine molecule was modified mostly by electron-donating substitution on the benzene ring and by alkoxycarbonyl substitution at the N-2 position .


Molecular Structure Analysis

The molecular structure of this compound is based on the hexahydropyridoindole scaffold . Molecular modeling pointed towards indole nitrogen as the most feasible atom, responsible in stobadine and its new congeners for their antioxidant properties and for its capability to react with free radicals, creating more stable and less reactive nitrogen-free centered radical .


Chemical Reactions Analysis

This compound was found to exert antioxidant activity, thus it possesses the potential to protect various tissues against oxidative stress . It was found to diminish the impairment of the myocardium induced by mechanisms involving reactive oxygen species .


Physical and Chemical Properties Analysis

This compound is highly soluble both in water and in lipids . The dipalmitate salt of stobadine is water-insoluble but chemically more stable than the dihydrochloride salt .

Scientific Research Applications

  • Bioanalysis in Pharmacokinetics :Stobadine exhibits antioxidant activity, potentially protecting various tissues against oxidative stress. It has been utilized in preclinical and clinical pharmacokinetic experiments, involving methods like liquid-liquid extraction and liquid scintillation for isolating and quantifying stobadine and its metabolites from biological matrices. This has implications for both pharmacokinetic and toxicokinetic studies (K. B. C.Sc., 2010).

  • Antioxidant Activity :Research on stobadine and its analogues has shown that structural alterations significantly influence their antioxidant activity. For instance, alterations near the indolic nitrogen affect their ability to scavenge peroxyl radicals. This suggests that the antioxidant properties of stobadine are mediated via the indolic nitrogen center (Račková, Štefek, & Májeková, 2002).

  • Diabetic Cataract Prevention :Stobadine has shown efficacy in delaying the development of diabetic cataract in rats, compared to the effects of natural antioxidants like vitamin E. It also exhibits properties that reduce systemic oxidative damage, suggesting its potential role in mitigating complications associated with diabetes (Kyselova et al., 2005).

  • Transdermal Drug Delivery :The permeation properties of stobadine's acyl derivatives have been studied for potential prodrug forms. This research combines experimental studies of transdermal delivery with theoretical approaches, indicating stobadine's potential in drug delivery systems (Májeková et al., 2006).

  • Protection Against Ischemia/Reperfusion Injury :Stobadine has demonstrated the ability to reduce tissue injury caused by reactive oxygen species during ischemia/reperfusion (I/R) injury, particularly in the kidneys. This suggests its potential in treating acute renal failure and other conditions involving I/R injury (Guz et al., 2007).

  • Development of Neuroprotective Drugs :Derivatives of stobadine, known for their antioxidant and neuroprotective properties, have been developed to enhance pharmacodynamics and reduce toxicity. These derivatives have shown promise in animal models for various neuronal pathologies related to oxidative stress (Stolc et al., 2006).

Mechanism of Action

Target of Action

Stobadine dihydrochloride, also known as (4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride, primarily targets the ADRA1 (Adrenergic receptor alpha-1) as an antagonist . The role of this receptor is crucial in the cardiovascular system, endocrinology, and metabolic disease .

Mode of Action

This compound interacts with its target, the ADRA1 receptor, by acting as an antagonist . This interaction results in the inhibition of the receptor, thereby modulating the physiological responses mediated by the receptor .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress . It acts as a potent antioxidant and free radical scavenger . This action helps in protecting various tissues against oxidative stress .

Pharmacokinetics

In pharmacokinetic and toxicokinetic studies, this compound was administered intravenously or orally to rats in single and repeated doses . Liquid-liquid extraction was used for selective isolation of this compound and its metabolites from the biological matrix, followed by liquid scintillation quantification . These studies help in understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity . It prevents free radical-induced alterations in ER membrane fluidity . Moreover, it has been found to exert numerous positive effects on human health due to its ability to regulate oxidative status .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (intravenous or oral) and the biological matrix can impact the bioavailability of the compound . Furthermore, the presence of other compounds in the system can also affect the action of this compound .

Future Directions

The development of new stobadine derivatives with improved pharmacodynamic and toxicity profiles is a promising area of research . These derivatives could potentially be used in the treatment of various conditions related to oxidative stress .

Biochemical Analysis

Biochemical Properties

Stobadine dihydrochloride plays a crucial role in biochemical reactions due to its antioxidant activity. It interacts with enzymes, proteins, and other biomolecules to scavenge reactive oxygen species (ROS) and prevent oxidative damage. The compound has been shown to interact with enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby increasing the overall antioxidant capacity of cells . Additionally, this compound can bind to lipid membranes, protecting them from peroxidation and maintaining cellular integrity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response, such as those encoding for antioxidant enzymes . In neuronal cells, this compound has been shown to protect against oxidative damage and apoptosis, thereby promoting cell survival . Moreover, it can enhance mitochondrial function and energy production, contributing to overall cellular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound acts as a free radical scavenger, neutralizing ROS and preventing oxidative damage to biomolecules such as DNA, proteins, and lipids . It also inhibits lipid peroxidation by integrating into lipid membranes and stabilizing them . Furthermore, this compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby enhancing or inhibiting their function . These interactions collectively contribute to its antioxidant and cytoprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained antioxidant effects and protection against chronic oxidative stress . Prolonged exposure at high concentrations may result in cellular toxicity, highlighting the importance of dosage regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and cytoprotective effects without noticeable toxicity . At high doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of certain metabolites . These interactions play a crucial role in its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and lipids, facilitating its distribution to various cellular compartments . This compound has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it protects against mitochondrial oxidative damage and supports energy production . It can also be found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its antioxidant effects . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, ensuring its optimal function .

Properties

IUPAC Name

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLFAMANDIWUKH-JBUFHSOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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